Tall sterols phytosterols

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

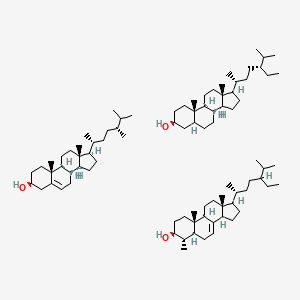

Tall sterols phytosterols are naturally occurring compounds found in plants. They are structurally similar to cholesterol, with minor differences in the side chain. These compounds are integral components of plant cell membranes, contributing to the regulation of fluidity and permeability . Common types of phytosterols include β-sitosterol, campesterol, and stigmasterol .

准备方法

Synthetic Routes and Reaction Conditions: Phytosterols can be extracted from various plant sources, including vegetable oils, nuts, and seeds. The extraction process often involves supercritical fluid extraction, which is efficient and environmentally friendly . Another method involves saponification of tall oil pitch with food-grade caustic soda to hydrolyze phytosterol esters and saponify fatty acids .

Industrial Production Methods: Commercially, phytosterols are isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be derived from tall oil, a by-product of wood pulp manufacturing . The extracted phytosterols can be hydrogenated to obtain phytostanols, which are then esterified with fatty acids of vegetable origin to produce phytosterol esters .

化学反应分析

Types of Reactions: Phytosterols undergo various chemical reactions, including oxidation, reduction, and esterification. For instance, they can be hydrogenated to form phytostanols .

Common Reagents and Conditions:

Oxidation: Polyphenol oxidase and peroxidase enzymes catalyze oxidation reactions in plants.

Reduction: Hydrogenation of phytosterols to phytostanols.

Esterification: Esterification with fatty acids to form phytosterol esters.

Major Products:

Oxidation: Oxidized derivatives of phytosterols.

Reduction: Phytostanols.

Esterification: Phytosterol esters.

科学研究应用

Phytosterols have a wide range of applications in various fields:

Chemistry: Used as precursors for the synthesis of other compounds.

Biology: Studied for their role in plant cell membrane regulation.

Medicine: Known for their cholesterol-lowering effects, anti-inflammatory, anticancer, and immunomodulatory properties

Industry: Incorporated into functional foods and dietary supplements to promote cardiovascular health.

作用机制

Phytosterols reduce cholesterol absorption in the intestine by competing with cholesterol for incorporation into micelles. This leads to decreased cholesterol levels in micelles, reduced absorption in the intestinal lumen, and increased excretion in feces . They also modulate glucose metabolism by activating AMP-activated kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) .

相似化合物的比较

Phytosterols are often compared to cholesterol due to their structural similarity. unlike cholesterol, phytosterols are not synthesized by the human body and must be obtained from dietary sources . Similar compounds include:

Phytostanols: Saturated forms of phytosterols with no double bonds in the sterol ring.

Cholesterol: A sterol found in animal cell membranes, structurally similar but with different side chains.

Phytosterols are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both dietary and therapeutic applications .

属性

分子式 |

C87H152O3 |

|---|---|

分子量 |

1246.1 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,4S,5S,9R,10S,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O.C29H52O.C28H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6;1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6;1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h11,19-22,24-28,31H,8-10,12-18H2,1-7H3;19-27,30H,7-18H2,1-6H3;9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t20-,21+,22?,24-,25+,26+,27+,28+,29-,30+;20-,21-,22+,23+,24+,25-,26+,27+,28+,29-;19-,20-,22+,23+,24-,25+,26+,27+,28-/m111/s1 |

InChI 键 |

PRWFWKDKZMLMRW-BWMZIOJWSA-N |

手性 SMILES |

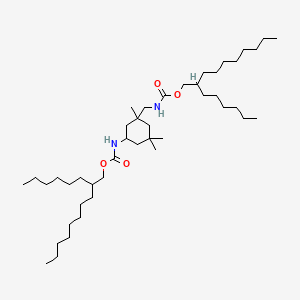

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C.CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

规范 SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。